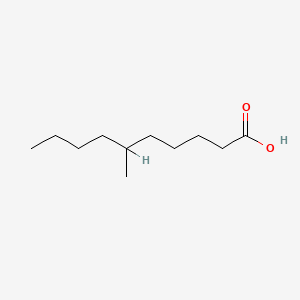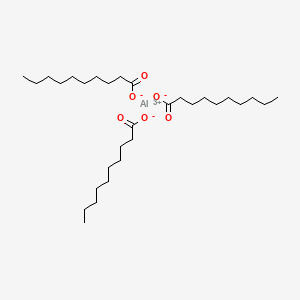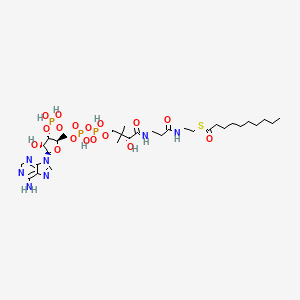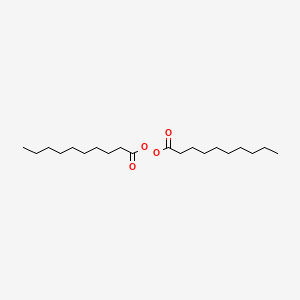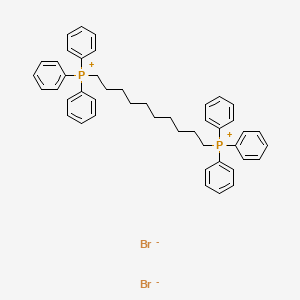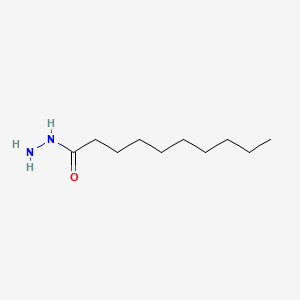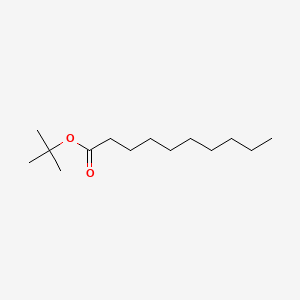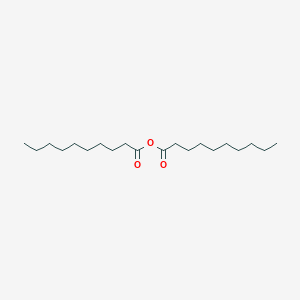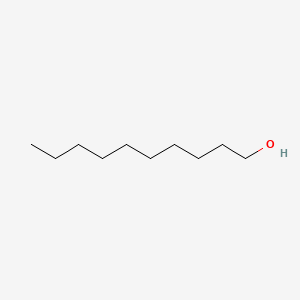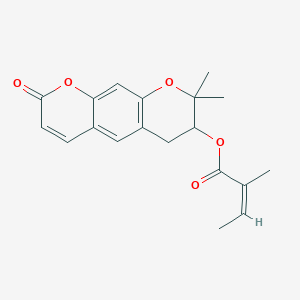
Angélate de décursiNOL
Vue d'ensemble
Description
L'angélate de décursinol est un composé de pyranocoumarine dérivé des racines de l'herbe médicinale coréenne Angelica gigas Nakai . Ce composé a suscité un intérêt considérable en raison de ses puissantes propriétés anti-inflammatoires et anticancéreuses . L'this compound est connu pour sa capacité à moduler diverses voies biologiques, ce qui en fait un candidat prometteur pour les applications thérapeutiques .
Applications De Recherche Scientifique
Decursinol angelate has a wide range of scientific research applications due to its diverse biological activities . In chemistry, it is used as a model compound for studying pyranocoumarin derivatives . In biology and medicine, decursinol angelate is investigated for its anti-inflammatory, anti-cancer, and neuroprotective effects . It has shown potential in treating various chronic inflammatory diseases, including cancers, rheumatoid arthritis, diabetic retinopathy, and Alzheimer’s disease . Additionally, decursinol angelate is explored for its role in modulating immune responses and inhibiting the growth of cancer cells .
Mécanisme D'action
Target of Action
Decursinol Angelate (DA) is a pyranocoumarin compound obtained from the roots of Angelica gigas . The primary targets of DA are growth factors such as vascular endothelial growth factor, transcription factors such as signal transducer and activator of transcription 3 and nuclear factor kappa-light-chain-enhancer of activated B cells, cellular enzymes including matrix metalloproteinases cyclooxygenase, and protein kinases such as extracellular receptor kinase, phosphatidylinositol-3-kinase, and protein kinase C .
Mode of Action
DA shows potential anti-inflammatory activity by modulating its primary targets . It has the ability to induce apoptosis by activating pro-apoptotic proteins and the caspase cascade, and reduces the expression of anti-apoptotic proteins such as B-cell lymphoma 2 and B-cell lymphoma-extra-large .
Biochemical Pathways
DA affects the MAP kinase and NFκB signaling pathways . It inhibits the activation of MAP kinases and the translocation of NFκB . It also promotes G1 phase block in cancer cells by enhancing P21 and downregulating cyclin D1 expression through activation of the mitogen-activated protein kinase/extracellular signal-regulated kinase1/2 (MAPK/ERK1/2) signaling pathway .
Pharmacokinetics
The pharmacokinetics of DA is yet to be fully understood. It is known that da is rapidly converted to decursinol in the body . The terminal elimination half-life for DA is approximately 19.3 hours .
Result of Action
The interaction of DA with multiple molecular targets and its cytotoxic effects make it a favorable candidate for treating various chronic inflammatory diseases such as cancers (prostate, breast, leukemia, cervical, and myeloma), rheumatoid arthritis, diabetic retinopathy, hepatic fibrosis, osteoclastogenesis, allergy, and Alzheimer’s disease .
Analyse Biochimique
Biochemical Properties
Decursinol Angelate has shown potential anti-inflammatory activity by modulating growth factors such as vascular endothelial growth factor, transcription factors such as signal transducer and activator of transcription 3 and nuclear factor kappa-light-chain-enhancer of activated B cells, cellular enzymes including matrix metalloproteinases cyclooxygenase, and protein kinases such as extracellular receptor kinase, phosphatidylinositol-3-kinase, and protein kinase C . These compounds have the ability to induce apoptosis by activating pro-apoptotic proteins and the caspase cascade, and reduced the expression of anti-apoptotic proteins such as B-cell lymphoma 2 and B-cell lymphoma-extra-large .
Cellular Effects
Decursinol Angelate has been reported to inhibit the invasion of the fibrosarcoma cell line HT1080 and the breast cancer cell line MDA-MB-231 . It also appears to suppress type 17 helper T (Th17) cell responses in dextran sodium sulfate-induced colitis model .
Molecular Mechanism
Decursinol Angelate inhibits VEGF-induced angiogenesis via suppression of the VEGFR-2-signaling pathway . It also inhibits the activation of MAP kinases and the translocation of NFκB, and decreases the expression and exogenous secretion of IL-1β and IL-6 .
Temporal Effects in Laboratory Settings
Decursinol Angelate significantly suppressed neovessel formation in chick chorioallantoic membrane and tumor growth in a mouse model . The microvessel density in tumors treated with Decursinol Angelate for 14 days was significantly decreased compared with a vehicle control group .
Dosage Effects in Animal Models
The in vivo anti-cancer efficacy of Decursinol Angelate has been reported in prostate and lung models . The dosages of Decursinol Angelate used in these models ranged from 100–200mg/kg, equivalent to 20–100mg/kg D/DA depending on extraction procedures .
Metabolic Pathways
Decursinol Angelate induces apoptosis by regulating intrinsic and extrinsic pathways, inhibits pro-inflammatory molecules, and inactivates various metabolic enzymes by interfering with multiple signaling pathways at different levels to regulate cytokines, transcription factors, enzymes, and apoptotic proteins .
Transport and Distribution
Decursinol Angelate is rapidly converted to decursinol (DOH) in rodents . In vitro metabolism studies suggested that Decursinol Angelate might be metabolized differently in humans .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'angélate de décursinol peut être extrait des racines d'Angelica gigas Nakai en utilisant diverses méthodes. Une méthode efficace implique l'utilisation de liquides ioniques combinés à la cristallisation . Le liquide ionique 1-butyl-3-méthylimidazolium tétrafluoroborate ((BMIm)BF4) est particulièrement efficace pour extraire l'this compound . Le processus d'extraction est optimisé en ajustant des paramètres tels que le rapport solide-liquide, la température et le temps . Dans des conditions optimales, les rendements d'extraction de l'this compound sont élevés, et le composé peut être purifié davantage à l'aide de techniques de cristallisation .
Méthodes de production industrielle : Pour la production industrielle, la chromatographie liquide haute performance (CLHP) est couramment utilisée pour isoler et purifier l'this compound à partir de l'extrait éthanolique d'Angelica gigas Nakai . La pureté du composé isolé peut atteindre 99,97% en utilisant la CLHP de recyclage . Cette méthode garantit la production d'this compound de haute pureté adapté aux applications pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions : L'angélate de décursinol subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution . Ces réactions sont essentielles pour modifier la structure du composé et améliorer son activité biologique .
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant l'this compound comprennent des agents oxydants tels que le peroxyde d'hydrogène et des agents réducteurs tels que le borohydrure de sodium . Les réactions sont généralement effectuées dans des conditions contrôlées, telles que des températures et des niveaux de pH spécifiques, pour garantir les résultats souhaités .
Principaux produits formés : Les principaux produits formés à partir des réactions de l'this compound dépendent du type de réaction et des réactifs utilisés . Par exemple, les réactions d'oxydation peuvent produire des dérivés hydroxylés, tandis que les réactions de réduction peuvent produire des formes réduites du composé .
Applications de la recherche scientifique
L'this compound a un large éventail d'applications de recherche scientifique en raison de ses diverses activités biologiques . En chimie, il est utilisé comme composé modèle pour étudier les dérivés de la pyranocoumarine . En biologie et en médecine, l'this compound est étudié pour ses effets anti-inflammatoires, anticancéreux et neuroprotecteurs . Il a montré un potentiel dans le traitement de diverses maladies inflammatoires chroniques, notamment les cancers, la polyarthrite rhumatoïde, la rétinopathie diabétique et la maladie d'Alzheimer . De plus, l'this compound est étudié pour son rôle dans la modulation des réponses immunitaires et l'inhibition de la croissance des cellules cancéreuses .
Mécanisme d'action
Le mécanisme d'action de l'this compound implique la modulation de multiples cibles moléculaires et voies . Il exerce ses effets en inhibant l'activation de facteurs de transcription tels que le facteur nucléaire kappa-léger-chaîne-activateur des cellules B (NF-κB) et le transducteur de signal et activateur de la transcription 3 (STAT3) . L'this compound module également l'activité des enzymes cellulaires, notamment les métalloprotéinases matricielles et la cyclooxygénase, ainsi que les protéines kinases telles que la kinase de récepteur extracellulaire et la phosphatidylinositol-3-kinase . Ces interactions conduisent à l'inhibition des réponses inflammatoires, à l'induction de l'apoptose et à la suppression de la prolifération des cellules cancéreuses .
Comparaison Avec Des Composés Similaires
L'angélate de décursinol est souvent comparé à d'autres composés de pyranocoumarine, tels que la décursine et le décursinol . Bien que les trois composés partagent des structures et des activités biologiques similaires, l'this compound est unique en sa capacité à moduler une gamme plus large de cibles et de voies moléculaires . Cela en fait un composé plus polyvalent pour les applications thérapeutiques . D'autres composés similaires comprennent la nodakénine et les chloroacrylates de décursinol, qui présentent également des propriétés anti-inflammatoires et anticancéreuses .
Propriétés
IUPAC Name |
[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-5-11(2)18(21)23-16-9-13-8-12-6-7-17(20)22-14(12)10-15(13)24-19(16,3)4/h5-8,10,16H,9H2,1-4H3/b11-5-/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGABNGOXUSXQDD-XKGFZTIGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CC2=C(C=C3C(=C2)C=CC(=O)O3)OC1(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1CC2=C(C=C3C(=C2)C=CC(=O)O3)OC1(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401315533 | |
| Record name | Decursinol angelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401315533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130848-06-5 | |
| Record name | Decursinol angelate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130848-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decursinol angelate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130848065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decursinol angelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401315533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DECURSINOL ANGELATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXU5241LCL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




